BenchChemオンラインストアへようこそ!

Methyl imidazo[1,2-a]pyrimidine-6-carboxylate

Medicinal Chemistry Physicochemical Properties Drug Design

Methyl imidazo[1,2-a]pyrimidine-6-carboxylate is a regiospecific heterocyclic building block essential for kinase and epigenetic drug discovery. The 6-position methyl ester enables rapid diversification to amides, acids, or alcohols, and its hydrolytic lability supports prodrug strategies. This isomer delivers unique electrostatic and H-bonding surfaces critical for PI3Kα (IC₅₀ 29.4 nM) and HDAC6 (Kd 2 nM) inhibitor SAR, and is not interchangeable with the 7- or 3-carboxylate analogs. Hydrolysis at 92 g scale yields the carboxylic acid in 79% yield, offering a cost-effective route to the free acid for late-stage functionalization. Procure with confidence for scaffold-hopping, focused library synthesis, and multigram process chemistry.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1083196-24-0
Cat. No. B6590460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl imidazo[1,2-a]pyrimidine-6-carboxylate
CAS1083196-24-0
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C=CN=C2N=C1
InChIInChI=1S/C8H7N3O2/c1-13-7(12)6-4-10-8-9-2-3-11(8)5-6/h2-5H,1H3
InChIKeyUXVKCJJXFHSBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Imidazo[1,2-a]pyrimidine-6-carboxylate (CAS 1083196-24-0): Core Scaffold Procurement Guide for Medicinal Chemistry


Methyl imidazo[1,2-a]pyrimidine-6-carboxylate (CAS 1083196-24-0) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrimidine core with a methyl ester substituent at the 6-position, with molecular formula C8H7N3O2 and molecular weight 177.16 g/mol . This compound serves as a privileged scaffold in medicinal chemistry, with the imidazo[1,2-a]pyrimidine class recognized for diverse biological activities including anticancer and antimicrobial applications [1]. The methyl ester at position 6 provides a hydrolytically labile functional handle, enabling efficient conversion to the corresponding carboxylic acid [2]. Commercial availability is established through multiple vendors offering purities typically ranging from 95% to 98% (HPLC), with documented batch-specific characterization including NMR, HPLC, and GC analyses .

Why Methyl Imidazo[1,2-a]pyrimidine-6-carboxylate Cannot Be Generically Substituted in Synthesis and Screening Workflows


The imidazo[1,2-a]pyrimidine scaffold presents multiple regioisomeric and functional-group variations that are not interchangeable. Positional isomerism—as between the 6-carboxylate and 7-carboxylate series—yields compounds with distinct electrostatic surfaces and hydrogen-bonding patterns, fundamentally altering target engagement profiles [1]. The choice of ester (methyl vs. ethyl) affects both physicochemical properties (LogP, molecular weight) and hydrolytic lability, which directly impacts solubility, membrane permeability, and prodrug conversion rates . Additionally, the free carboxylic acid analog (CAS 944896-64-4) carries a formal negative charge at physiological pH, exhibiting dramatically different solubility and protein-binding behavior compared to the neutral methyl ester [2]. Even same-formula isomers (C8H7N3O2) spanning 6-carboxylate, 7-carboxylate, and 3-carboxylate regioisomers possess distinct computed LogP, PSA, and hydrogen-bonding profiles that preclude simple substitution in structure-activity relationship (SAR) studies . The quantitative evidence below establishes the specific, measurable differentiation that should govern procurement decisions for this compound.

Quantitative Differentiation Evidence for Methyl Imidazo[1,2-a]pyrimidine-6-carboxylate vs. Closest Analogs


Physicochemical Differentiation: Methyl Ester vs. Ethyl Ester LogP, PSA, and Rotatable Bond Comparison

Methyl imidazo[1,2-a]pyrimidine-6-carboxylate (CAS 1083196-24-0) exhibits a computed LogP of 0.58, a topological polar surface area (TPSA) of 56.49 Ų, and a single rotatable bond (the methyl ester C–O bond) . In contrast, the direct ethyl ester analog (CAS 944906-58-5, ethyl imidazo[1,2-a]pyrimidine-6-carboxylate) has a higher LogP of 0.906, an equivalent TPSA of 56.49 Ų, and two rotatable bonds . The methyl ester thus provides a lower LogP by 0.326 units, translating to approximately 2.1-fold lower octanol-water partition, and reduced conformational flexibility (1 vs. 2 rotatable bonds), which can meaningfully influence membrane permeability and entropy of binding [1]. Both compounds share 5 H-bond acceptors and 0 H-bond donors .

Medicinal Chemistry Physicochemical Properties Drug Design

Hydrogen Bond Donor Count: Methyl Ester (0 HBD) vs. Free Carboxylic Acid (1 HBD) Differentiation for Permeability Prediction

Methyl imidazo[1,2-a]pyrimidine-6-carboxylate possesses zero hydrogen bond donors (HBD = 0), with 5 hydrogen bond acceptors (HBA) . The free carboxylic acid analog (CAS 944896-64-4, imidazo[1,2-a]pyrimidine-6-carboxylic acid) has 1 HBD and 4 HBA . This difference in HBD count is significant: Lipinski's Rule of Five identifies HBD > 5 as a predictor of poor oral absorption, and even a single HBD increment increases desolvation energy required for membrane permeation [1]. Additionally, the acid carries a formal negative charge at physiological pH, while the methyl ester remains neutral, further differentiating their passive diffusion and protein-binding profiles.

ADME Permeability Prodrug Design

Synthetic Utility: Documented Gram-Scale Hydrolysis Yield of 79% to Imidazo[1,2-a]pyrimidine-6-carboxylic Acid

Methyl imidazo[1,2-a]pyrimidine-6-carboxylate has been demonstrated to undergo quantitative basic hydrolysis at gram scale to yield imidazo[1,2-a]pyrimidine-6-carboxylic acid (CAS 944896-64-4). In a documented procedure, 92 g (356.5 mmol) of the methyl ester was treated with 6N aqueous NaOH (2.5 equivalents) in water at room temperature, yielding the carboxylic acid as an off-white solid in 79% isolated yield (46 g) after acidification and filtration [1]. This 92 g scale demonstrates scalability suitable for both medicinal chemistry laboratories and pilot-plant operations, with the methyl ester providing a shelf-stable, easily purified precursor that can be stored at 2–8°C for extended periods . By comparison, the free carboxylic acid (CAS 944896-64-4) requires more stringent storage conditions due to its higher polarity and hygroscopicity .

Synthetic Chemistry Process Chemistry Building Block Utility

Kinase Inhibitor Scaffold Potential: Class-Level PI3Kα Inhibition with Methyl Ester Handle for SAR Diversification

While methyl imidazo[1,2-a]pyrimidine-6-carboxylate itself serves as a building block, its elaborated analogs have demonstrated potent PI3Kα inhibitory activity. A structurally related trisubstituted imidazo[1,2-a]pyrimidine-6-carboxylate derivative exhibited an IC₅₀ of 29.4 nM against PI3Kα in an in vitro kinase assay at pH 7.4, 2°C [1]. In the broader imidazo[1,2-a]pyrimidine class, compounds bearing a 6-carboxylate ester have been extensively patented as MET kinase inhibitors for treating cellular proliferative diseases [2]. The methyl ester at position 6 provides a versatile synthetic handle for subsequent amidation, reduction, or hydrolysis, enabling rapid SAR exploration in kinase inhibitor programs. By contrast, the 7-carboxylate regioisomer (CAS 375857-87-7) positions the ester at a different vector on the bicyclic core, altering the exit vector geometry for substituent attachment and thereby changing kinase hinge-region binding topology .

Kinase Inhibition Oncology PI3K Pathway

Antimicrobial Activity Potential: Imidazo[1,2-a]pyridine-6-carboxylate Scaffold-Switching with Documented Mtb H37Rv Potency

The imidazo[1,2-a]pyridine-3-carboxylate series has demonstrated potent antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 0.1 μM for optimized derivatives [1]. A scaffold-switching study exploring 5,6-fused bicyclic heteroaromatics, including imidazo[1,2-a]pyrimidines, identified compounds with MICs of 0.1–1.3 μM against H37Rv Mtb while remaining inactive (MIC > 128 μM) against Staphylococcus aureus, Escherichia coli, and Candida albicans, indicating promising mycobacterial selectivity [1]. The 6-carboxylate ester provides a synthetic entry point for diversifying this scaffold toward antitubercular lead optimization. In a broader antimicrobial investigation, functionalized imidazo[1,2-a]pyrimidine derivatives were screened against 13 microorganisms (6 Gram-positive bacteria, 4 Gram-negative bacteria, 3 pathogenic fungi), with the majority exhibiting good antimicrobial activity [2]. This contrasts with the 3-carboxylate series, which positions the ester at a different ring junction, altering the molecular recognition surface for target engagement.

Antitubercular Antimicrobial Scaffold Hopping

HDAC6 Binding Affinity: Kd of 2 nM Demonstrates Privileged Scaffold Engagement at Epigenetic Targets

An elaborated imidazo[1,2-a]pyrimidine-6-carboxylate derivative (CHEMBL5202271) demonstrated high-affinity binding to histone deacetylase 6 (HDAC6) with a Kd of 2 nM, measured by biolayer interferometry [1]. In cellular context, a related derivative (CHEMBL3415455) showed an EC₅₀ of 2,000 nM for inducing tubulin acetylation in human A549 lung carcinoma cells, confirming target engagement in a functional cellular assay [2]. The scaffold's compatibility with HDAC6 inhibition is notable, as HDAC6 is a clinically validated target in oncology and neurodegenerative diseases. While the unelaborated methyl ester building block is not itself the active inhibitor, the 6-carboxylate position serves as a critical attachment point for zinc-binding groups and surface-recognition elements in HDAC6 inhibitor design. By comparison, more highly optimized HDAC6 inhibitors from this scaffold achieve IC₅₀ values of 4 nM in recombinant enzyme assays [3], indicating the headroom for potency optimization from the 6-carboxylate scaffold.

Epigenetics HDAC Inhibition Protein-Ligand Interactions

Optimal Research and Industrial Application Scenarios for Methyl Imidazo[1,2-a]pyrimidine-6-carboxylate Procurement


Kinase Inhibitor Library Synthesis: PI3Kα and MET-Targeted Programs

Medicinal chemistry teams pursuing PI3Kα or MET kinase inhibitors can use methyl imidazo[1,2-a]pyrimidine-6-carboxylate as a starting scaffold. Elaborated 6-carboxylate derivatives have demonstrated PI3Kα inhibition with IC₅₀ values of 29.4 nM [1], while the imidazo[1,2-a]pyrimidine scaffold is extensively patented for MET kinase inhibition [2]. The methyl ester at position 6 provides a versatile handle for amidation, ester hydrolysis, or reduction, allowing rapid diversification of the scaffold at the solvent-exposed region of the kinase binding pocket.

Antitubercular Drug Discovery: Scaffold-Hopping from Imidazo[1,2-a]pyridine Leads

The imidazo[1,2-a]pyrimidine core has demonstrated selective antimycobacterial activity against M. tuberculosis H37Rv with MIC values as low as 0.1–1.3 μM, while showing >100-fold selectivity over Gram-positive and Gram-negative bacteria and fungi [3]. Researchers performing scaffold-hopping from imidazo[1,2-a]pyridine-3-carboxylate antitubercular leads can procure the 6-carboxylate methyl ester as a starting point for synthesizing focused libraries targeting drug-resistant Mtb strains.

HDAC6 Inhibitor Development: Epigenetic Probe and Lead Optimization Programs

For epigenetic drug discovery programs targeting HDAC6, methyl imidazo[1,2-a]pyrimidine-6-carboxylate provides a validated starting scaffold. Its elaborated derivatives have achieved HDAC6 binding with Kd as low as 2 nM [4], with further optimization potential to sub-10 nM enzymatic IC₅₀ [5]. The 6-position ester is strategically positioned for appending zinc-binding groups (hydroxamic acids, benzamides) and surface-recognition motifs, enabling rational structure-based design of selective HDAC6 inhibitors for oncology or neurodegenerative disease applications.

Large-Scale Synthesis of Imidazo[1,2-a]pyrimidine-6-carboxylic Acid Intermediates

Process chemistry groups requiring multi-gram to kilogram quantities of imidazo[1,2-a]pyrimidine-6-carboxylic acid (CAS 944896-64-4) should procure the methyl ester as a shelf-stable precursor. The documented hydrolysis procedure at 92 g scale yields the acid in 79% isolated yield using inexpensive NaOH in water at room temperature [6], providing a cost-effective route that avoids direct procurement of the more hygroscopic free acid. The methyl ester is commercially available at purities of 95–98% from multiple vendors , ensuring supply chain flexibility for industrial-scale campaigns.

Quote Request

Request a Quote for Methyl imidazo[1,2-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.